molecular formula C8H15NO B14768309 (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine

(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine

Cat. No.: B14768309
M. Wt: 141.21 g/mol
InChI Key: NEFMCUAGNMCXJG-UHFFFAOYSA-N
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Description

(5-Methyl-3-oxabicyclo[311]heptan-1-yl)methanamine is a bicyclic amine compound with a unique structure that includes a methyl group and an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine typically involves the formation of the oxabicycloheptane ring followed by the introduction of the amine group. One common method involves the Diels-Alder reaction of a furan derivative with an appropriate dienophile to form the oxabicycloheptane ring. Subsequent functionalization steps introduce the methyl group and the methanamine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but contain a nitrogen atom in the ring.

    7-Oxabicyclo[2.2.1]heptane: This compound has a similar oxabicyclic structure but differs in the ring size and substitution pattern.

Uniqueness

(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(5-methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-7-2-8(3-7,4-9)6-10-5-7/h2-6,9H2,1H3

InChI Key

NEFMCUAGNMCXJG-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(COC2)CN

Origin of Product

United States

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